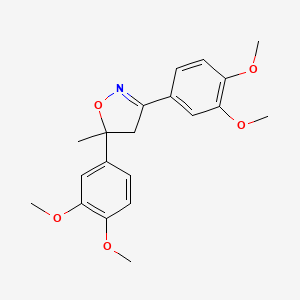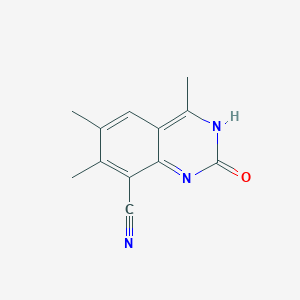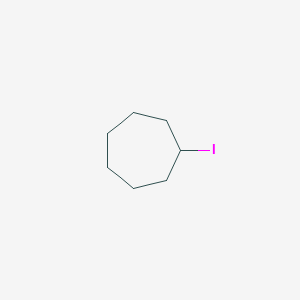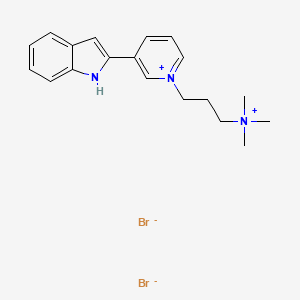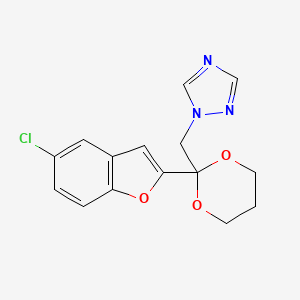
1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is a chemical compound with the molecular formula C14H12ClN3O3 and a molecular weight of 305.716 g/mol . This compound is known for its unique structure, which includes a triazole ring and a benzofuran moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves several steps. One common synthetic route includes the reaction of 5-chloro-2-benzofuran with 1,3-dioxane in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 1H-1,2,4-triazole under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may also contribute to the compound’s biological effects by interacting with cellular components .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-: This compound has a similar structure but includes an ethyl group instead of a dioxane ring.
1-{[(2R,4R)-2-(5-Chloro-1-benzofuran-2-yl)-4-ethyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole: Another similar compound with slight variations in the substituents.
Propriétés
Numéro CAS |
98519-07-4 |
|---|---|
Formule moléculaire |
C15H14ClN3O3 |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
1-[[2-(5-chloro-1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-2-3-13-11(6-12)7-14(22-13)15(20-4-1-5-21-15)8-19-10-17-9-18-19/h2-3,6-7,9-10H,1,4-5,8H2 |
Clé InChI |
HPZDVUSOTYHGHH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



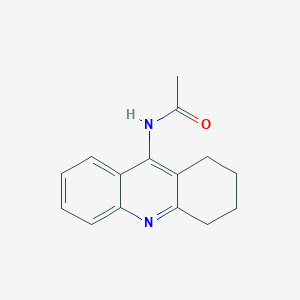
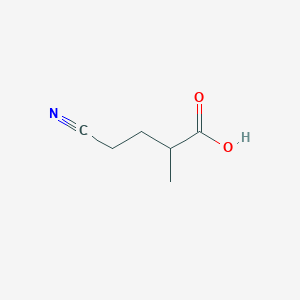

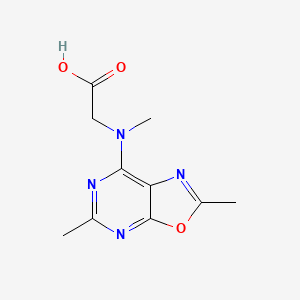
![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
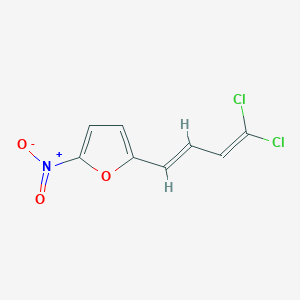
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
